molecular formula C14H10Cl2N2S B5604549 1-(2,4-dichlorobenzyl)-1H-benzimidazole-2-thiol

1-(2,4-dichlorobenzyl)-1H-benzimidazole-2-thiol

Cat. No. B5604549
M. Wt: 309.2 g/mol
InChI Key: NBUPJWIQPRSTGO-UHFFFAOYSA-N
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Description

"1-(2,4-dichlorobenzyl)-1H-benzimidazole-2-thiol" is a compound related to benzimidazole derivatives, which are known for their broad spectrum of chemical and biological properties. While specific details on this compound may be limited, its structural relatives have been explored for various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through several methods, typically involving the reaction of o-phenylenediamines with carboxylic acids or their derivatives. For similar compounds, reactions of thiols with heterocyclic compounds under specific conditions have been demonstrated to produce sulfur derivatives, including monosulfide and disulfide compounds (Watson et al., 2004).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using X-ray crystallography, showcasing planar ring systems and specific crystal packing. The structural details provide insights into the compound's stability and reactivity (Kaynak et al., 2008).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including regioselective thiolate additions and redox reactions. These reactions are important for creating sulfur ligands with potential applications in material science and catalysis (Watson et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties can be influenced by the compound's molecular structure and substituents (Kaynak et al., 2008).

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methyl]-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2S/c15-10-6-5-9(11(16)7-10)8-18-13-4-2-1-3-12(13)17-14(18)19/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUPJWIQPRSTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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